molecular formula C11H17LiN5O12P3 B011146 alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt CAS No. 104809-20-3

alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt

Cat. No.: B011146
CAS No.: 104809-20-3
M. Wt: 511.2 g/mol
InChI Key: NVHVREPTGDOYIC-YCSZXMBFSA-M
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Description

α,β-Methyleneadenosine 5'-triphosphate lithium salt (α,β-MeATP) is a synthetic ATP analog (CAS 104809-20-3) where the oxygen bridging the α- and β-phosphate groups is replaced by a methylene group (-CH₂-), rendering it resistant to hydrolysis by ATPases . This modification enhances its stability in biological systems, making it a potent agonist for P2X purinergic receptors, which are critical in neurotransmission, inflammation, and pain signaling . The lithium salt formulation improves solubility and shelf stability, facilitating its use in biochemical assays and receptor studies .

Scientific Research Applications

Scientific Research Applications

The applications of α,β-MeATP in scientific research are diverse and impactful:

Purinergic Signaling Studies

  • Role : It serves as a critical tool for investigating purinergic signaling pathways.
  • Significance : Understanding these pathways is essential for elucidating their roles in health and disease.

Pharmacological Characterization

  • Use : Researchers utilize α,β-MeATP to study the pharmacological properties of P2X receptors.
  • Outcome : Insights gained from these studies contribute to the understanding of receptor function in various disease models.

Neurobiology

  • Application : In neurobiological studies, α,β-MeATP is used to analyze its effects on membrane conductance in astrocytes and neurons.
  • Findings : It has been shown to increase calcium currents in neurons and modulate synaptic transmission .

Drug Development

  • Potential : Due to its unique properties, α,β-MeATP is being explored as a candidate for developing new therapeutic agents targeting purinergic signaling pathways.
  • Research Focus : Studies aim to identify potential treatments for conditions such as chronic pain and neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the applications of α,β-MeATP:

  • Study on Astrocytes : Research demonstrated that α,β-MeATP enhances membrane conductance in astrocytes, indicating its role in glial cell signaling .
  • Calcium Current Modulation : A study found that α,β-MeATP significantly increased calcium currents in neurons from satellite cells, suggesting its potential impact on neuronal excitability .
  • Functional Sensitivity Analysis : Investigations into the functional sensitivities of purinergic agonists revealed that α,β-MeATP could serve as a model compound for understanding receptor dynamics .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Hydrolysis Resistance

Compound Modification Site Hydrolysis Resistance Key Structural Feature
α,β-MeATP α,β-phosphate bridge High Methylene group (-CH₂-)
AMP-PNP (β,γ-imido ATP) β,γ-phosphate bridge High Imidodiphosphate (-NH-)
ATPγS γ-phosphate Moderate Sulfur substitution (-S-)
2',3'-Dideoxy ATP lithium Ribose sugar (2',3'-H) Moderate Lack of 2',3'-hydroxyl groups

Key Findings :

  • α,β-MeATP and AMP-PNP are non-hydrolyzable due to methylene and imido substitutions, respectively, while ATPγS is partially resistant due to sulfur substitution .
  • 2',3'-Dideoxy ATP lacks ribose hydroxyls, making it a chain terminator in DNA synthesis but less stable in aqueous solutions compared to α,β-MeATP .

Key Findings :

  • α,β-MeATP selectively activates P2X receptors, unlike AMP-PNP, which broadly mimics ATP without receptor activation .
  • ATPγS is used to study enzyme inhibition, while 2',3'-dideoxy ATP terminates viral DNA replication .

Physicochemical and Commercial Properties

Compound Molecular Formula Purity (HPLC) Price (5 mg) Supplier Examples
α,β-MeATP C₁₁H₁₅Li₃N₅O₁₂P₃ ≥95% $465 Santa Cruz Biotechnology
AMP-PNP C₁₀H₁₂Li₃N₅O₁₃P₃ ≥93% $150–$770 Sigma-Aldrich, Roche
ATPγS C₁₀H₁₂Li₄N₅O₁₂P₃S ≥85% $410–$750 Roche Diagnostics
2',3'-Dideoxy ATP lithium C₁₀H₁₂Li₃N₅O₁₁P₃ ≥95% $150–$805 US Biological Life Sciences

Key Findings :

  • α,β-MeATP and AMP-PNP are similarly priced, but α,β-MeATP has higher receptor specificity .
  • ATPγS and dideoxy ATP are niche products with specialized applications .

Research Implications and Limitations

  • α,β-MeATP : Ideal for P2X receptor studies but may exhibit off-target effects at high concentrations .
  • AMP-PNP : Useful for crystallography due to stability but lacks biological activity .
  • ATPγS: Limited by partial hydrolysis in long-term assays .
  • Dideoxy ATP : Critical for antiviral research but toxic to mammalian cells .

Biological Activity

Alpha, beta-Methyleneadenosine 5'-triphosphate lithium salt (α,β-MeATP) is a synthetic analog of adenosine triphosphate (ATP) that has gained attention for its unique biological properties and applications in research. This compound is primarily recognized for its role as a potent agonist of P2 purinoceptors, particularly P2X receptor subtypes, which are involved in various physiological processes such as neurotransmission, muscle contraction, and inflammatory responses. This article explores the biological activity of α,β-MeATP, focusing on its mechanisms of action, pharmacological effects, and research applications.

Chemical Structure and Properties

α,β-MeATP is characterized by the substitution of the bridging oxygen atom between the alpha and beta phosphates with a methylene group. This modification enhances its stability against hydrolysis compared to ATP, making it a valuable tool in experimental settings. The molecular formula is C₁₁H₁₈N₅O₁₂P₃ with a molecular weight of approximately 511.14 g/mol. It is soluble in water at concentrations up to 100 mg/mL.

The primary mechanism of action for α,β-MeATP involves its interaction with P2X purinoceptors. Upon binding to these receptors, which are ligand-gated ion channels, α,β-MeATP induces conformational changes that lead to the opening of ion channels. This process facilitates the influx of ions such as calcium and sodium into the cell, resulting in various cellular responses including:

  • Neurotransmission : Activation of P2X receptors in neurons enhances synaptic transmission.
  • Muscle Contraction : The compound can influence smooth muscle activity through receptor-mediated mechanisms.
  • Inflammatory Responses : By activating immune cells, α,β-MeATP plays a role in modulating inflammation.

Biological Activity and Effects

Research has demonstrated that α,β-MeATP exhibits diverse biological effects depending on the concentration and cell type:

  • Neuronal Activation : In studies involving dorsal root ganglion (DRG) neurons, α,β-MeATP was shown to activate small neurons more effectively than larger ones at specific concentrations (50 and 500 μM). This activation leads to increased cytosolic calcium levels and enhanced neuronal excitability .
  • Pain Modulation : The compound has been implicated in pain signaling pathways. For instance, its application can induce hypersensitivity in nociceptive pathways, suggesting a potential role in pain management strategies .
  • Cardiovascular Effects : Research indicates that α,β-MeATP can influence vascular smooth muscle contractility and endothelial function through purinergic signaling pathways.

Research Applications

α,β-MeATP has a wide range of applications in scientific research:

  • Purinergic Signaling Studies : It serves as a critical tool for investigating purinergic signaling pathways involved in various physiological processes.
  • Pharmacological Characterization : The compound is used to study the pharmacological properties of P2X receptors and their role in disease models.
  • Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting purinergic signaling.

Comparative Analysis with Similar Compounds

To understand the unique properties of α,β-MeATP better, it is useful to compare it with other related compounds:

Compound NameKey Features
Adenosine Triphosphate (ATP)Natural nucleotide; primary energy currency; less stable than analogs.
Alpha,beta-Methyleneadenosine 5'-triphosphate sodium saltSodium salt form; similar biological activity but different solubility characteristics.
Adenosine 5'-triphosphate-γ-thio (ATP-γ-S)Thioether analog; used in studies requiring stable phosphate transfer.

The methylene modification in α,β-MeATP provides enhanced stability and resistance to hydrolysis by ATPases compared to ATP itself.

Case Studies

  • Purinergic Signaling Between Neurons and Glial Cells :
    A study investigated how ganglionic purinergic signaling initiated by α,β-MeATP modulates neuronal activity. The results indicated that this compound significantly affects neuronal excitability and glial cell interactions within the dorsal root ganglion .
  • Pain Sensitivity Modulation :
    Another case study explored the effects of α,β-MeATP on pain sensitivity in animal models. The findings showed that repeated administration led to mechanical hypersensitivity without altering thermal sensitivity, highlighting its potential role in chronic pain conditions .

Q & A

Basic Research Questions

Q. What is the mechanistic basis for the selective activation of P2X receptor subtypes by α,β-Methyleneadenosine 5'-triphosphate lithium salt?

This compound acts as a phosphonate analog of ATP, conferring resistance to enzymatic hydrolysis while retaining receptor-binding affinity. It shows high selectivity for P2X1 and P2X3 receptors (>100-fold selectivity over P2X2,4-7 subtypes) due to structural differences in receptor-binding pockets. Methodologically, receptor specificity can be confirmed using isolated tissue preparations (e.g., rat vagus nerve) with selective antagonists (e.g., A-317491 for P2X3) to block depolarization responses .

Q. How should researchers design experiments to validate P2X receptor activation in vitro?

Use electrophysiological recordings (e.g., voltage-clamp) or calcium imaging in transfected cell lines (HEK293 expressing P2X subtypes). Include control experiments with non-hydrolyzable ATP analogs (e.g., ATPγS) to distinguish hydrolysis-dependent effects. Antagonist co-treatment (e.g., 10 μM TNP-ATP for P2X1/3) ensures specificity .

Q. What are optimal storage and handling protocols for this compound to maintain stability?

Store lyophilized powder at -20°C in anhydrous conditions. For working solutions, use neutral buffers (pH 7.0–7.4) with chelating agents (e.g., EDTA) to prevent lithium salt precipitation. Avoid repeated freeze-thaw cycles; aliquot solutions for single-use applications .

Advanced Research Questions

Q. How can researchers resolve contradictory data on off-target receptor activation?

Discrepancies may arise from concentration-dependent effects or tissue-specific receptor isoforms. Perform dose-response curves (0.1–100 μM) to establish EC50 values across models. Combine pharmacological profiling (e.g., P2X7 inhibitors like AZ10606120) with genetic knockdown (siRNA) to isolate contributions of specific subtypes .

Q. What methodologies enable tracking of α,β-MethyleneATP lithium salt in cellular uptake studies?

Use isotopically labeled variants (e.g., 13C10/15N5-labeled ATP analogs) paired with LC-MS/MS for quantitative tracing. Validate intracellular uptake via fluorescence tagging (e.g., BODIPY-conjugated analogs) in live-cell imaging, ensuring controls for non-specific binding .

Q. How does this compound compare to other non-hydrolyzable ATP analogs (e.g., ATPγS or β,γ-imido-ATP) in receptor-binding assays?

Conduct competitive binding assays using radiolabeled ATP (e.g., [γ-32P]ATP) in membrane preparations. α,β-MethyleneATP exhibits higher P2X1/3 selectivity, while β,γ-imido-ATP may favor P2Y receptors. Compare dissociation constants (Kd) via Scatchard analysis .

Q. What strategies mitigate lithium ion interference in electrophysiological studies?

Lithium ions can alter ion channel gating. Substitute lithium salts with sodium/potassium counterions in buffer systems where feasible. Alternatively, use chelators (e.g., crown ethers) to sequester lithium ions without affecting receptor function .

Q. Methodological Notes

  • Data Interpretation : Cross-validate receptor activation data with orthogonal methods (e.g., qPCR for receptor expression levels).
  • Contradiction Management : Predefine exclusion criteria for non-responder models (e.g., tissue with endogenous P2X7 overexpression).
  • Advanced Analytics : Combine patch-clamp electrophysiology with single-cell RNA sequencing to correlate functional responses with receptor isoform profiles.

Properties

IUPAC Name

lithium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N5O12P3.Li/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25;/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25);/q;+1/p-1/t5-,7-,8-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHVREPTGDOYIC-YCSZXMBFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=O)(O)[O-])O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OP(=O)(O)[O-])O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17LiN5O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635741
Record name alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104809-20-3
Record name alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,β-Methyleneadenosine 5'-triphosphate lithium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Feasible Synthetic Routes

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